N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(3-methoxyphenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
This compound is a benzothiophene-3-carboxamide derivative with a complex structure featuring:
- A 4,5,6,7-tetrahydro-1-benzothiophene core fused with a 3-carboxamide group.
- A 1,1-dioxidotetrahydrothiophen-3-yl substituent at the carboxamide nitrogen, introducing a sulfone moiety.
- A 6-methyl group on the tetrahydrobenzothiophene ring.
- A 2-{[(3-methoxyphenyl)carbonyl]amino} side chain at position 2, providing a methoxy-substituted aromatic acyl group.
Properties
Molecular Formula |
C22H26N2O5S2 |
|---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-[(3-methoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C22H26N2O5S2/c1-13-6-7-17-18(10-13)30-22(24-20(25)14-4-3-5-16(11-14)29-2)19(17)21(26)23-15-8-9-31(27,28)12-15/h3-5,11,13,15H,6-10,12H2,1-2H3,(H,23,26)(H,24,25) |
InChI Key |
IPHZTGQHAAWNRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)NC3CCS(=O)(=O)C3)NC(=O)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(3-methoxyphenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the tetrahydrothiophene ring, followed by the introduction of the dioxido group. The subsequent steps involve the formation of the benzothiophene ring and the attachment of the methoxyphenylcarbonyl and carboxamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(3-methoxyphenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxido group to a sulfide.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(3-methoxyphenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving sulfur-containing compounds.
Industry: The compound can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(3-methoxyphenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The dioxido group can form strong interactions with metal ions or enzymes, while the aromatic rings can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural Features of Analogous Compounds
*Estimated based on structural similarity to analogs.
Pharmacological and Physicochemical Comparisons
Bioactivity
- Antimicrobial Activity: Compound I (Table 1) exhibits antibacterial and antifungal properties, attributed to the 4-methoxybenzylideneamino group and 3-methylphenyl substitution . The target compound’s 3-methoxyphenylcarbonylamino group may confer similar activity, but the sulfone moiety could enhance metabolic resistance.
- Solubility and Stability: The sulfone group in the target compound likely improves aqueous solubility compared to non-sulfonated analogs like Compound I or the trimethoxy derivative in .
NMR and Structural Analysis
- In analogs like Compound I and II , NMR chemical shifts (e.g., regions corresponding to methoxy or methyl groups) align with the target compound’s expected profile. However, the sulfone group in the target compound would introduce distinct deshielding effects, particularly in the tetrahydrothiophene region .
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(3-methoxyphenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its analgesic and antimicrobial properties, as well as its synthesis and structure.
Chemical Structure
The compound can be described by the following molecular formula:
- Molecular Formula : C₁₈H₁₉N₃O₃S
- Molecular Weight : 357.42 g/mol
The structure of the compound includes a tetrahydrothiophene moiety and a benzothiophene core, which are known to contribute to various biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. The synthetic pathway often begins with the preparation of thiophene derivatives followed by amide bond formation with appropriate amines.
Analgesic Activity
Recent studies have evaluated the analgesic properties of similar compounds derived from benzothiophene. For instance, derivatives of 2-[(1,4-dioxo-1-amino-4-arylbutyl-2-en-2-yl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid were tested using the "hot plate" method on outbred white mice. These studies indicated that certain derivatives exhibited analgesic effects that exceeded those of standard analgesics like metamizole .
Key Findings :
- Method : Hot plate test on mice.
- Results : Compounds showed significant analgesic activity.
Antimicrobial Activity
Compounds similar to this compound have also been evaluated for antimicrobial properties. Research indicates that certain thiophene derivatives possess notable antibacterial and antifungal activities. For example, studies on derivatives of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene showed promising results against various microbial strains .
Case Studies
| Study | Compound | Method | Results |
|---|---|---|---|
| 1 | Benzothiophene Derivative | Hot Plate Test | Significant analgesic effects compared to metamizole |
| 2 | Thiophene Derivative | Antimicrobial Assays | Effective against multiple bacterial strains |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
